molecular formula C17H25N3O B10801503 N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide

N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide

Cat. No.: B10801503
M. Wt: 287.4 g/mol
InChI Key: LFJXKBKKKJWMGD-UHFFFAOYSA-N
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Description

N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide is a compound that combines the structural features of adamantane and imidazole Adamantane is a highly symmetrical polycyclic hydrocarbon known for its stability and rigidity, while imidazole is a five-membered ring containing two nitrogen atoms, known for its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide typically involves the following steps:

    Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a carboxylic acid group, forming adamantane-1-carboxylic acid.

    Amide Bond Formation: The carboxylic acid group is then activated, often using reagents like carbodiimides, to form an amide bond with 3-imidazol-1-ylpropylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides or amines.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, antibacterial, and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug.

    Rimantadine: Similar to amantadine, used for influenza treatment.

    Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness

N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide is unique due to its combination of the adamantane and imidazole moieties, which confer distinct structural and functional properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide

InChI

InChI=1S/C17H25N3O/c21-16(19-2-1-4-20-5-3-18-12-20)17-9-13-6-14(10-17)8-15(7-13)11-17/h3,5,12-15H,1-2,4,6-11H2,(H,19,21)

InChI Key

LFJXKBKKKJWMGD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN4C=CN=C4

Origin of Product

United States

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